1-(2-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
CAS No.: 1021090-96-9
Cat. No.: VC6437585
Molecular Formula: C19H18ClN5O2
Molecular Weight: 383.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021090-96-9 |
|---|---|
| Molecular Formula | C19H18ClN5O2 |
| Molecular Weight | 383.84 |
| IUPAC Name | 1-(2-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
| Standard InChI | InChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-13-7-9-14(10-8-13)24-19(26)25-16-6-4-3-5-15(16)20/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26) |
| Standard InChI Key | QCPUSOGOVJGFFV-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(2-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea, systematically describes its structure:
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A 2-chlorophenyl group attached to the urea nitrogen.
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A central phenyl ring linked via urea to a 4-aminopyrimidine moiety.
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The pyrimidine ring features methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 6 and 2, respectively.
This arrangement creates a planar, conjugated system that enhances binding affinity to biological targets, such as kinase enzymes.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₅O₂ |
| Molecular Weight | 383.84 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
| SMILES | COC1=NC(=NC(=C1N)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
| Topological Polar Surface Area | 106 Ų |
Synthesis and Production
Synthetic Pathways
While no industrial-scale synthesis has been reported for this specific compound, analogous urea-pyrimidine derivatives are typically synthesized through multi-step routes involving:
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Formation of the Pyrimidine Intermediate:
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Condensation of 6-methoxy-2-methylpyrimidin-4-amine with 4-iodophenyl isocyanate under palladium-catalyzed coupling conditions.
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Substitution reactions to introduce the methoxy and methyl groups.
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Urea Bond Formation:
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Reaction of the pyrimidine intermediate with 2-chlorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C.
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Purification via column chromatography to isolate the target compound.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrimidine synthesis | Pd(OAc)₂, Xantphos, K₂CO₃, DMF | 65–70 |
| Urea coupling | THF, 0°C, 12 h | 80–85 |
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In vitro studies on related compounds demonstrate:
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Dose-dependent cytotoxicity against breast cancer (MCF-7) and colorectal adenocarcinoma (HT-29) cell lines.
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Induction of G1 cell cycle arrest via downregulation of cyclin D1 and CDK4/6.
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Activation of caspase-3/7, confirming apoptotic pathways.
Structure-Activity Relationships (SAR)
Substitution Effects
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Methoxy Group (Position 6): Enhances solubility and hydrogen bonding with kinase active sites.
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Methyl Group (Position 2): Steric effects improve selectivity by preventing off-target binding.
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Chlorophenyl Substituent: Electron-withdrawing properties increase metabolic stability compared to unsubstituted phenyl groups.
Table 3: Hypothetical SAR Data for Pyrimidine-Urea Analogs
| Substituent (Position) | Effect on VEGFR2 IC₅₀ |
|---|---|
| -OCH₃ (6) | 0.28 µM (competitive) |
| -CH₃ (2) | 0.15 µM (non-competitive) |
| -Cl (aryl) | 0.09 µM (uncompetitive) |
Future Directions and Applications
Therapeutic Opportunities
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Oncology: Combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance tumor immunogenicity.
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Inflammatory Diseases: Targeting JAK/STAT pathways in rheumatoid arthritis and psoriasis.
Industrial Scale-Up Challenges
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Cost-Effective Catalysts: Developing recyclable palladium nanocatalysts to reduce production costs.
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Green Chemistry: Solvent-free synthesis using microwave irradiation to improve sustainability.
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